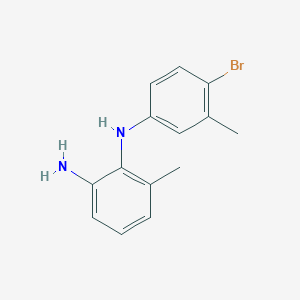
N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-ブロモ-3-メチルフェニル)-6-メチルベンゼン-1,2-ジアミンは、ベンゼン環にブロモ基とメチル基が結合した有機化合物です。
製法
合成ルートと反応条件
N1-(4-ブロモ-3-メチルフェニル)-6-メチルベンゼン-1,2-ジアミンの合成は、通常、4-ブロモ-3-メチルアニリンと6-メチルベンゼン-1,2-ジアミンを制御された条件下で反応させることから始まります。この反応は、多くの場合、ジメチルホルムアミド (DMF) などの適切な溶媒と、パラジウム炭素 (Pd/C) などの触媒の存在下で行われます。反応混合物は、通常100℃程度の特定の温度に加熱され、数時間撹拌されて反応が完了するようにします。
工業生産方法
工業的な設定では、N1-(4-ブロモ-3-メチルフェニル)-6-メチルベンゼン-1,2-ジアミンの生産には、温度、圧力、反応時間を精密に制御できる大規模なバッチ反応器が用いられる場合があります。連続フロー反応器を使用することで、合成プロセスの効率と収率を向上させることも可能です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine typically involves the reaction of 4-bromo-3-methylaniline with 6-methylbenzene-1,2-diamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, usually around 100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
化学反応の分析
反応の種類
N1-(4-ブロモ-3-メチルフェニル)-6-メチルベンゼン-1,2-ジアミンは、以下の様な様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) などの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤を用いて行うことができます。
置換: 化合物中の臭素原子は、求核置換反応を用いて他の官能基で置換することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: メタノール中のナトリウムメトキシド。
生成される主な生成物
酸化: 対応するキノンの生成。
還元: アミンの生成。
置換: 置換アニリンの生成。
科学研究における用途
N1-(4-ブロモ-3-メチルフェニル)-6-メチルベンゼン-1,2-ジアミンは、科学研究において様々な用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素相互作用を研究するための生化学プローブとしての可能性が調査されています。
医学: 抗がん活性や抗炎症活性など、治療の可能性が探索されています。
産業: 特殊化学品や材料の製造に利用されています。
科学的研究の応用
N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
N1-(4-ブロモ-3-メチルフェニル)-6-メチルベンゼン-1,2-ジアミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物はこれらの標的を阻害または活性化し、様々な生物学的効果をもたらす可能性があります。その作用機序に関与する経路には、シグナル伝達経路や代謝経路などがあります。
類似の化合物との比較
類似の化合物
- N1-(4-ブロモ-3-メチルフェニル)-3-モルフォリノプロパンアミド
- (4-ブロモ-3-メチルフェニル)(モルフォリノ)メタノン
- N-(4-ブロモ-3-メチルフェニル)-1-ナフタミド
独自性
N1-(4-ブロモ-3-メチルフェニル)-6-メチルベンゼン-1,2-ジアミンは、ベンゼン環における特定の置換パターンにより、類似の化合物とは異なる化学的および生物学的特性を有しており、独自性があります。この独自性は、標的とした研究や用途において価値のある化合物となっています。
類似化合物との比較
Similar Compounds
- N1-(4-Bromo-3-methylphenyl)-3-morpholinopropanamide
- (4-Bromo-3-methylphenyl)(morpholino)methanone
- N-(4-Bromo-3-methylphenyl)-1-naphthamide
Uniqueness
N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.
特性
分子式 |
C14H15BrN2 |
|---|---|
分子量 |
291.19 g/mol |
IUPAC名 |
2-N-(4-bromo-3-methylphenyl)-3-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C14H15BrN2/c1-9-4-3-5-13(16)14(9)17-11-6-7-12(15)10(2)8-11/h3-8,17H,16H2,1-2H3 |
InChIキー |
XDXUGFFAHIPIPN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N)NC2=CC(=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


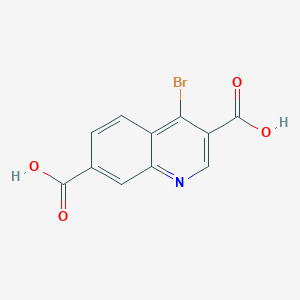
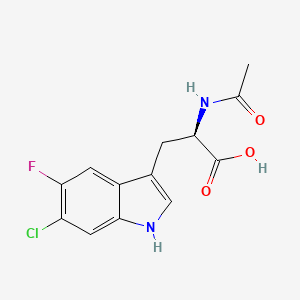


![(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11833426.png)
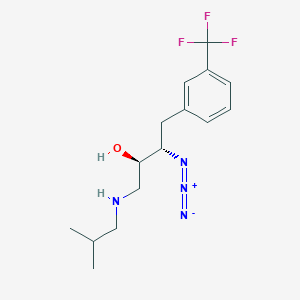
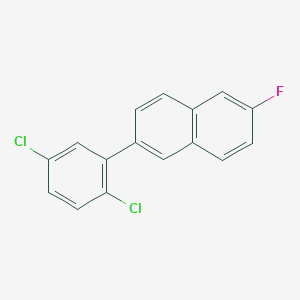
![[(4'aR,7'aS)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanol](/img/structure/B11833434.png)

![[2,2'-Biindan]-1,1',3,3'-tetrone](/img/structure/B11833447.png)

![[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine](/img/structure/B11833465.png)


